molecular formula C19H23N3O4S B11193767 N-(4-ethylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

N-(4-ethylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No.: B11193767
M. Wt: 389.5 g/mol
InChI Key: HOZFHTIMZXKKJM-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a pyrrolidine sulfonyl group and a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride under basic conditions to form the pyrrolidine sulfonyl intermediate.

    Synthesis of the Dihydropyridine Moiety: The dihydropyridine ring can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling Reaction: The final step involves coupling the pyrrolidine sulfonyl intermediate with the dihydropyridine moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the dihydropyridine ring.

    Substitution: The aromatic ring and the amide group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the dihydropyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE
  • N-(4-ISOPROPYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE

Uniqueness

N-(4-ETHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE is unique due to its specific substitution pattern on the aromatic ring and the presence of both pyrrolidine sulfonyl and dihydropyridine moieties. These structural features may confer distinct chemical and

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

InChI

InChI=1S/C19H23N3O4S/c1-2-15-7-9-16(10-8-15)20-18(23)14-21-11-5-6-17(19(21)24)27(25,26)22-12-3-4-13-22/h5-11H,2-4,12-14H2,1H3,(H,20,23)

InChI Key

HOZFHTIMZXKKJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3

Origin of Product

United States

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